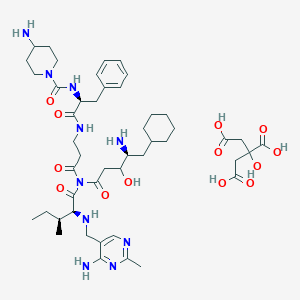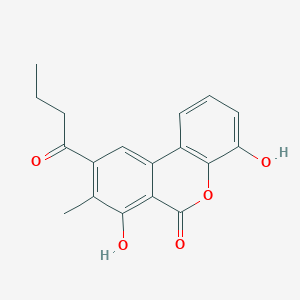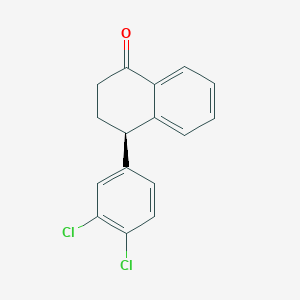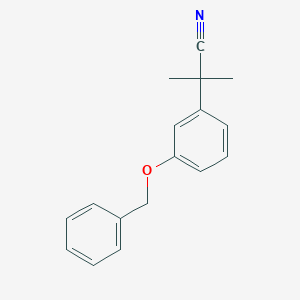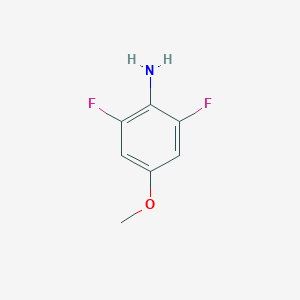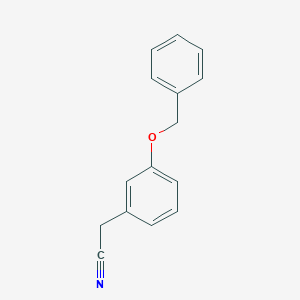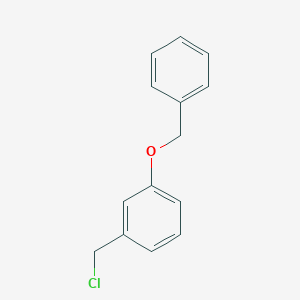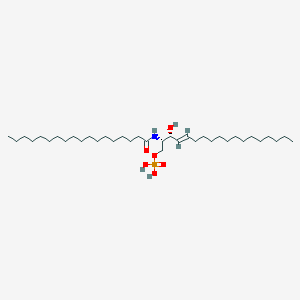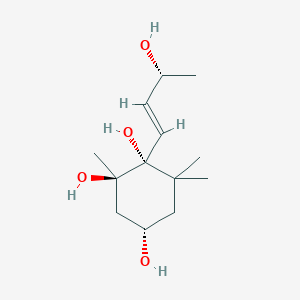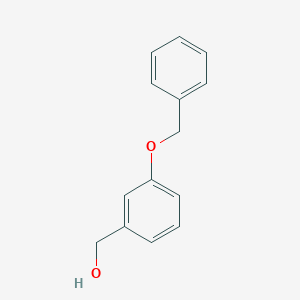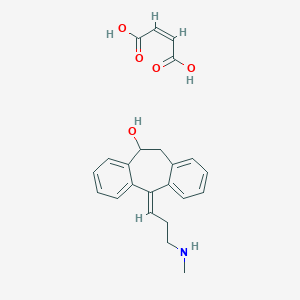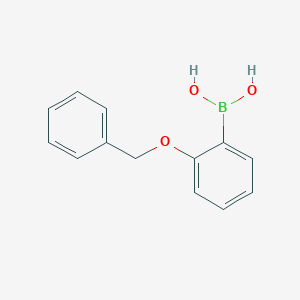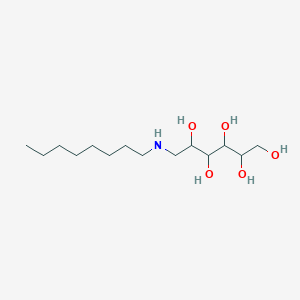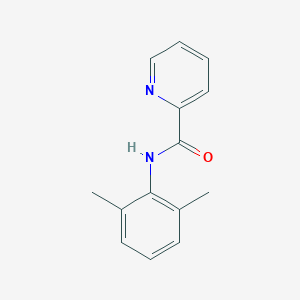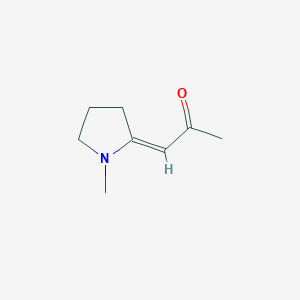
(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one, also known as MDPK or Methylenedioxy Pyrrolidinyl Ketone, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances that are structurally similar to amphetamines and cathinone, a naturally occurring stimulant found in the khat plant. MDPK is a popular research chemical that is often used in scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one acts by inhibiting the reuptake of dopamine and norepinephrine, which are neurotransmitters that are involved in regulating mood, motivation, and reward. By blocking the reuptake of these neurotransmitters, (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one increases their levels in the synapse, leading to an increase in their activity and effects on the brain. This increase in neurotransmitter activity is believed to be responsible for the stimulant and euphoric effects of (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one.
Effets Biochimiques Et Physiologiques
(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one has been shown to have a range of biochemical and physiological effects on the body. In addition to its stimulant and euphoric effects, (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to reduced blood flow to the extremities. Long-term use of (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one has been associated with a range of adverse effects, including cardiovascular problems, kidney damage, and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one has several advantages as a research chemical, including its ability to selectively target dopamine and norepinephrine transporters, making it a useful tool for investigating the role of these neurotransmitters in the brain. However, there are also several limitations to using (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one in lab experiments, including its potential for abuse and dependence, as well as the lack of data on its long-term effects on the body.
Orientations Futures
There are several potential future directions for research on (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one, including investigating its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to better understand the long-term effects of (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one on the body, as well as its potential for abuse and dependence. Finally, there is a need for the development of new and more effective treatments for drug addiction, including the development of medications that can help to reduce the negative effects of drugs like (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one on the brain and body.
Applications De Recherche Scientifique
(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one has been the subject of numerous scientific studies, particularly in the field of neuroscience and pharmacology. One of the primary areas of research has been to investigate the mechanism of action of (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one and its effects on the central nervous system. Studies have shown that (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the stimulant and euphoric effects of (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one.
Propriétés
Numéro CAS |
126412-05-3 |
|---|---|
Nom du produit |
(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one |
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
(1E)-1-(1-methylpyrrolidin-2-ylidene)propan-2-one |
InChI |
InChI=1S/C8H13NO/c1-7(10)6-8-4-3-5-9(8)2/h6H,3-5H2,1-2H3/b8-6+ |
Clé InChI |
CXSJAGTXTKECJV-SOFGYWHQSA-N |
SMILES isomérique |
CC(=O)/C=C/1\CCCN1C |
SMILES |
CC(=O)C=C1CCCN1C |
SMILES canonique |
CC(=O)C=C1CCCN1C |
Synonymes |
2-Propanone, 1-(1-methyl-2-pyrrolidinylidene)-, (E)- (9CI) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



